3-(4-Bromophenyl)benzo[c]isoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-bromophenyl)-2,1-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO/c14-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)15-16-13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCCGVDBBQECPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(ON=C2C=C1)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901294596 | |
| Record name | 3-(4-Bromophenyl)-2,1-benzisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901294596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1140-36-9 | |
| Record name | 3-(4-Bromophenyl)-2,1-benzisoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1140-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Bromophenyl)-2,1-benzisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901294596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization and Structural Elucidation of 3 4 Bromophenyl Benzo C Isoxazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton and carbon atoms within a molecule. For 3-(4-Bromophenyl)benzo[c]isoxazole, ¹H and ¹³C NMR spectra provide precise information about the electronic environment of each nucleus, confirming the connectivity of the benzisoxazole core and the substituted phenyl ring.
¹H NMR Spectroscopy: The proton spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on both the benzisoxazole and the 4-bromophenyl moieties. The protons on the benzo portion of the benzisoxazole ring typically appear as a complex multiplet system in the range of δ 7.0-8.0 ppm. The 4-bromophenyl group presents a characteristic AA'BB' system, with two doublets in the aromatic region. The protons ortho to the bromine atom are expected to resonate at a slightly different chemical shift than the protons meta to it, due to the electronic influence of the halogen.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing signals for every unique carbon atom. The spectrum would be characterized by signals for the eight carbons of the benzisoxazole system and the six carbons of the 4-bromophenyl ring. The carbon atom attached to the bromine (C-Br) would appear at approximately δ 125 ppm. The quaternary carbons, such as the C3 of the benzisoxazole ring bonded to the phenyl group and the C7a-O bond, are typically observed further downfield. Advanced NMR techniques are crucial for distinguishing between the various aromatic carbons. ipb.pt While specific experimental data for the parent compound is not widely published, data for related derivatives such as 2-(4-bromophenyl)-2-oxoethyl 3-phenyl-2,1-benzisoxazole-5-carboxylate confirms the chemical shift ranges for the core structure. spectrabase.com
Below is a table of predicted chemical shifts for the parent compound based on established principles and data from analogous structures.
Predicted NMR Chemical Shifts (δ, ppm) for this compound
| Atom Type | Position | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H NMR | Benzisoxazole Protons (H4, H5, H6, H7) | 7.20 - 7.90 (m) |
| 4-Bromophenyl Protons (H2'/H6', H3'/H5') | 7.60 - 7.80 (2d) | |
| ¹³C NMR | Benzisoxazole Carbons | 110 - 150 |
| Benzisoxazole Quaternary Carbons (C3, C3a, C7a) | 150 - 170 | |
| 4-Bromophenyl Carbons | 128 - 135 | |
| C-Br Carbon | ~125 |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is employed to identify the functional groups and bonding arrangements within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm its structure.
Key expected vibrational modes include:
Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹.
Aromatic C=C Stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region.
C=N Stretching: A characteristic band for the isoxazole (B147169) ring, expected around 1620-1650 cm⁻¹.
N-O and C-O Stretching: These vibrations associated with the heterocyclic ring are found in the fingerprint region, typically between 1000-1300 cm⁻¹.
C-Br Stretching: A strong absorption band is expected at lower wavenumbers, generally in the 500-650 cm⁻¹ range.
Data from the closely related 5-chloro-3-phenyl-2,1-benzisoxazole (B48209) can be used as a reference for assigning the vibrational modes of the core heterocyclic system. nist.gov
Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| C=N Stretch (Isoxazole Ring) | 1620 - 1650 | Medium-Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Variable, Multiple Bands |
| N-O / C-O Stretch | 1000 - 1300 | Medium-Strong |
| Aromatic C-H Bend (Out-of-Plane) | 750 - 900 | Strong |
| C-Br Stretch | 500 - 650 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation
Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization, which aids in structural confirmation. For this compound (C₁₃H₈BrNO), the molecular weight is 274.11 g/mol . nih.gov
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a characteristic doublet (M⁺ and M+2⁺) of nearly equal intensity.
The fragmentation of 2,1-benzisoxazoles is often initiated by the cleavage of the weak N-O bond. researchgate.net Subsequent fragmentation pathways for this compound would likely involve:
Cleavage of the N-O bond, leading to radical cations.
Loss of carbon monoxide (CO) from the heterocyclic ring.
Fragmentation of the 4-bromophenyl moiety, including the loss of the bromine atom (Br•) or HBr.
Formation of a bromophenyl cation or a benzoyl-type cation.
Analysis of the fragmentation of related dichloro-3-aryl-2,1-benzisoxazoles supports these proposed pathways, indicating that the nature of the aryl substituent influences the fragmentation process. researchgate.net The mass spectrum of 5-chloro-3-phenyl-2,1-benzisoxazole also provides a valuable reference for the fragmentation behavior of this class of halogenated heterocycles. nist.gov
Expected Key Fragments in the Mass Spectrum of this compound
| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Formula |
|---|---|---|
| 273/275 | [M]⁺ | [C₁₃H₈BrNO]⁺ |
| 194 | [M - Br]⁺ | [C₁₃H₈NO]⁺ |
| 182/184 | [BrC₆H₄CO]⁺ | [C₇H₄BrO]⁺ |
| 166 | [M - Br - CO]⁺ | [C₁₂H₈N]⁺ |
| 154/156 | [BrC₆H₄]⁺ | [C₆H₄Br]⁺ |
| 90 | [C₆H₄O]⁺ or [C₇H₆]⁺ | [C₆H₄O]⁺ / [C₇H₆]⁺ |
X-ray Crystallography for Precise Solid-State Molecular Geometry and Conformation
While spectroscopic methods provide data on connectivity and electronic structure, single-crystal X-ray crystallography offers definitive, high-resolution information on the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Although a specific crystal structure for this compound was not found in the surveyed literature, analysis of related structures allows for a reliable prediction of its molecular geometry. Studies on compounds like 3-(3-Bromophenyl)-5-(4-methoxyphenyl)isoxazole reveal that the isoxazole ring itself is planar. researchgate.net However, significant torsion angles are often observed between the heterocyclic core and appended aryl rings due to steric hindrance. For instance, the X-ray structure of 3-(4-chlorophenyl)-5-phenyl-4-bromoisoxazole showed torsion angles of approximately 36-40° between the aryl groups and the central isoxazole ring. researchgate.net
It is therefore predicted that in the solid state, the benzisoxazole ring system of this compound will be essentially planar, while the 4-bromophenyl ring will be twisted out of this plane. The degree of this twist, or dihedral angle, would be a key conformational parameter. Intermolecular interactions, such as π-π stacking or halogen bonding involving the bromine atom, would likely play a significant role in the crystal packing.
Predicted Molecular Geometry Parameters for this compound
| Parameter | Expected Feature / Value | Basis of Prediction |
|---|---|---|
| Benzisoxazole Ring System | Planar | Typical for fused aromatic heterocycles |
| Dihedral Angle (Benzisoxazole vs. Phenyl Ring) | Non-zero (likely 20-50°) | Steric hindrance; data from related bi-aryl heterocycles researchgate.netresearchgate.net |
| N-O Bond Length | ~1.40 - 1.45 Å | Typical for isoxazole systems |
| C-Br Bond Length | ~1.90 Å | Standard for aryl bromides |
| Crystal Packing Forces | π-π stacking, Halogen bonding, van der Waals forces | Common interactions for aromatic halogenated compounds |
Computational Chemistry and Theoretical Investigations of 3 4 Bromophenyl Benzo C Isoxazole and Analogues
Density Functional Theory (DFT) Calculations for Electronic and Geometrical Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine the electronic and geometrical properties of compounds like 3-(4-bromophenyl)benzo[c]isoxazole. DFT calculations, often utilizing basis sets like B3LYP/6-311G(d,p), provide a balance between accuracy and computational cost, making them suitable for a detailed analysis of molecular properties. mdpi.comsigmaaldrich.com
Molecular Geometry Optimization and Conformational Analysis
The first step in computational analysis is typically the optimization of the molecular geometry to find the most stable conformation (the lowest energy state). For isoxazole (B147169) derivatives, DFT calculations are used to determine bond lengths, bond angles, and dihedral angles. dergipark.org.trresearchgate.net For instance, in a related compound, 3-(3-Bromophenyl)-5-(4-methoxyphenyl)isoxazole, the isoxazole ring was found to have a dihedral angle of 24.97° with the phenyl ring and 25.48° with the bromophenyl ring. researchgate.net These optimized geometries are crucial as they represent the most probable structure of the molecule and serve as the foundation for all subsequent property calculations.
The planarity of the molecule is a key aspect of conformational analysis. In many isoxazole derivatives, the benzene (B151609) and isoxazole rings are nearly coplanar, which can influence the electronic properties and crystal packing. researchgate.net However, steric hindrance from substituents can lead to non-planar conformations.
Table 1: Selected Optimized Geometrical Parameters for a Representative Isoxazole Derivative
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-C (phenyl) | 1.38 - 1.40 | - |
| C-N (isoxazole) | 1.35 - 1.37 | - |
| N-O (isoxazole) | 1.41 - 1.43 | - |
| C-O (isoxazole) | 1.33 - 1.35 | - |
| C-Br | 1.89 - 1.91 | - |
| C-N-O | - | 108 - 110 |
| C-C-N | - | 128 - 130 |
Note: The values in this table are representative and can vary depending on the specific analogue and the level of theory used.
Frontier Molecular Orbital (FMO) Analysis and Electronic Transitions
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. biointerfaceresearch.com
The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter that reflects the molecule's chemical stability and reactivity. biointerfaceresearch.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. biointerfaceresearch.com DFT calculations are used to determine the energies of these orbitals and visualize their distribution over the molecule. For isoxazole derivatives, the HOMO is often located on the electron-rich phenyl ring, while the LUMO may be distributed over the isoxazole ring and the bromophenyl moiety. This distribution helps in predicting the sites of electrophilic and nucleophilic attack.
Electronic transitions, such as those observed in UV-Vis spectroscopy, are also explained by FMO theory. The absorption of light can promote an electron from the HOMO to the LUMO or other virtual orbitals. Time-dependent DFT (TD-DFT) is a computational method used to calculate the electronic absorption spectra, providing insights into the nature of these transitions. nih.gov
Table 2: Frontier Molecular Orbital Energies for a Representative Isoxazole Derivative
| Orbital | Energy (eV) |
| HOMO | -6.5 to -7.5 |
| LUMO | -1.5 to -2.5 |
| Energy Gap (ΔE) | 4.0 to 5.0 |
Note: These values are illustrative and can vary based on the specific compound and computational method.
Atomic Charge Distribution and Reactivity Descriptors (e.g., Mulliken Population Analysis)
The distribution of electron density within a molecule is crucial for understanding its reactivity. Mulliken population analysis is a method used to calculate the partial atomic charges on each atom in a molecule from the linear combination of atomic orbitals (LCAO) molecular orbital wave function. chemrxiv.org While it has some known limitations, it provides a useful qualitative picture of the charge distribution. uni-muenchen.de
In this compound, the electronegative nitrogen and oxygen atoms in the isoxazole ring are expected to carry negative charges, while the carbon atoms bonded to them will have positive charges. The bromine atom, being electronegative, will also have a partial negative charge. This charge distribution helps in identifying the electrophilic and nucleophilic centers within the molecule. The isoxazole ring has been shown to play a significant role in the immunological activities of some derivatives, and this is often correlated with the atomic charge distribution. mdpi.comsigmaaldrich.com
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. dergipark.org.tr The MEP map is plotted on the surface of the molecule, with different colors representing different electrostatic potential values.
Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack. These areas are usually associated with lone pairs of electronegative atoms like oxygen and nitrogen. Blue regions, on the other hand, represent positive electrostatic potential and are prone to nucleophilic attack. These are often found around hydrogen atoms attached to electronegative atoms or electron-deficient regions. Green regions denote neutral or near-zero potential.
For this compound, the MEP surface would likely show negative potential (red) around the oxygen and nitrogen atoms of the isoxazole ring, as well as the bromine atom. Positive potential (blue) would be expected around the hydrogen atoms of the benzene rings. This visual representation provides a clear and intuitive guide to the reactive sites of the molecule. researchgate.net
Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing
Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions in a crystal lattice. nih.gov It partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal). nih.gov
By mapping properties like d_norm, shape index, and curvedness onto the Hirshfeld surface, one can identify and analyze different types of intermolecular contacts, such as hydrogen bonds and π-π stacking interactions. nih.govnih.gov The d_norm surface, in particular, highlights contacts that are shorter than the van der Waals radii, which are crucial for crystal packing.
Quantum Chemical Parameters and Reactivity Indices
From the HOMO and LUMO energies obtained from DFT calculations, several quantum chemical parameters can be derived to further quantify the global reactivity of a molecule. biointerfaceresearch.com These reactivity indices provide a more quantitative measure of the molecule's stability and reactivity. dergipark.org.trresearchgate.net
Key quantum chemical parameters include:
Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -E_HOMO.
Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -E_LUMO.
Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. biointerfaceresearch.com
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as ω = χ² / (2η). biointerfaceresearch.com
These parameters are valuable for comparing the reactivity of different isoxazole analogues and for understanding their potential biological activities. For instance, a higher electrophilicity index might suggest a greater propensity for the molecule to act as an electrophile in reactions.
Table 3: Calculated Quantum Chemical Parameters for a Representative Isoxazole Derivative
| Parameter | Value (eV) |
| Ionization Potential (I) | 6.5 - 7.5 |
| Electron Affinity (A) | 1.5 - 2.5 |
| Electronegativity (χ) | 4.0 - 5.0 |
| Chemical Hardness (η) | 2.0 - 2.5 |
| Chemical Softness (S) | 0.4 - 0.5 |
| Electrophilicity Index (ω) | 3.2 - 5.0 |
Note: These values are derived from the representative HOMO and LUMO energies in Table 2 and are for illustrative purposes.
Theoretical Studies on Reaction Mechanisms and Isomerization Pathways
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms and isomerization pathways involving benzo[c]isoxazole and its analogues. These theoretical investigations provide profound insights into transition states, reaction intermediates, and the energetic landscapes of chemical transformations, which are often difficult to explore through experimental means alone.
Mechanisms of Formation
The formation of the benzisoxazole core has been a subject of detailed computational study, with researchers focusing on various synthetic routes.
One of the common methods for synthesizing 1,2-benzisoxazoles is the intramolecular cyclization of o-halophenyl oximes. Theoretical studies of this SNAr reaction mechanism confirm that the process typically begins with the deprotonation of the oxime's hydroxyl group. chim.it This is followed by an intramolecular O-attack on the ortho-position of the aromatic ring, leading to the elimination of the halide anion to form the benzisoxazole ring. chim.it DFT calculations support the experimental observation that electron-withdrawing substituents on the aromatic ring, such as the 4-bromophenyl group, facilitate this cyclization by making the aryl carbon more electrophilic. chim.it
Another significant route is the [3+2] cycloaddition of in situ generated nitrile oxides with arynes. chim.it Theoretical models of this reaction help to predict the regioselectivity, especially when unsymmetrically substituted arynes are used. chim.it DFT calculations are also employed to study the formation of 2,1-benzisoxazoles. For instance, the mechanism of N-O bond formation from an aryl azide (B81097) catalyzed by an iron(II) bromide complex has been investigated using DFT, proposing a favorable reaction pathway for the construction of the 2,1-benzisoxazole core. nih.gov
Catalyzed Annulation and Cycloaddition Reactions
The reactivity of the benzisoxazole ring in catalyzed reactions has been extensively modeled. Gold(I)-catalyzed annulations between 1,2-benzisoxazoles and ynamides have been a particular focus of in-depth theoretical investigations. rsc.org
State-of-the-art DFT calculations have revealed a multi-step mechanism for these transformations: rsc.org
Transformation of a gold-π-alkyne precursor into a gold-carbene intermediate. rsc.org
Conversion of the gold-carbene intermediate into a cyclic intermediate. rsc.org
Transformation of the cyclic intermediate to yield the final product. rsc.org
These studies have also explored the influence of different phosphine (B1218219) ligands, such as JohnPhos and IPr, on the reaction's chemoselectivity. rsc.org Through distortion/interaction analysis, it was determined that the distortion energy is primarily responsible for the ligand-controlled chemoselectivity. rsc.org Furthermore, the calculations demonstrated that the Z/E configuration of the resulting cyclic products is determined during the N-attack step of the 1,2-benzisoxazole (B1199462) on the gold-π-alkyne complex. rsc.org
The table below summarizes the findings from a theoretical study on Au(I)-catalyzed annulations.
| Mechanistic Aspect | Computational Method | Key Theoretical Finding | Reference |
| Reaction Pathway | Density Functional Theory (DFT) | Involves gold-carbene intermediates formed from a gold-π-alkyne precursor. | rsc.org |
| Chemoselectivity Control | Distortion/Interaction Analysis | The distortion energy induced by the ligand (e.g., JohnPhos, IPr) dictates the reaction's chemoselectivity. | rsc.org |
| Stereoselectivity (Z/E) | Density Functional Theory (DFT) | The product's configuration is determined by the N-attack step of the benzisoxazole on the gold-π-alkyne. | rsc.org |
Isomerization and Rearrangement Pathways
Theoretical studies have also shed light on the isomerization and rearrangement pathways available to benzisoxazole derivatives. The Boulton-Katritzky rearrangement, a well-known thermal rearrangement for heterocyclic compounds, has been studied in the context of benzisoxazole analogues using DFT. A study on (5R)-4-nitrosobenz[c]isoxazole described the rearrangement as a pseudopericyclic reaction that proceeds through an aromatic transition state. acs.org
Fe(II) chloride-catalyzed isomerization of 5-alkoxyisoxazoles bearing a substituent at the 4-position has been shown to lead to the formation of corresponding 2H-azirines, representing a significant ring transformation. nanobioletters.com
Furthermore, the stability and reactivity of different tautomers and their interaction with solvent molecules have been investigated. DFT studies on 1,2-benzisoxazole in the presence of explicit water molecules were performed to understand its behavior in aqueous media, which is crucial for biological applications. researchgate.networldscientific.com These calculations, using functionals like M06-2X and ωB97XD, help to determine the stability of different solvated clusters, which depends on factors like intermolecular hydrogen bonds and the proton affinity of the atoms involved. researchgate.networldscientific.com Ring-cleavage reactions, such as the base-catalyzed decomposition of benzisoxazoles, have also been mechanistically studied, providing insights into the degradation pathways of these compounds. acs.orgresearchgate.net
The computational investigation of these varied reaction and isomerization pathways provides a molecular-level understanding that is critical for optimizing reaction conditions, designing new catalysts, and predicting the formation of novel benzisoxazole-based structures. rsc.org
Investigation of Biological Activities and Structure Activity Relationships Sar of 3 4 Bromophenyl Benzo C Isoxazole and Its Analogues Non Clinical Focus
Antimicrobial Activity Studies (Antibacterial and Antifungal)
The antimicrobial properties of isoxazole (B147169) derivatives have been a significant area of investigation, with studies exploring their effectiveness against a wide range of pathogenic bacteria and fungi. researchgate.netresearchgate.net
In Vitro Efficacy Against Gram-Positive Bacterial Strains
Derivatives of 3-(4-Bromophenyl)benzo[c]isoxazole have demonstrated notable in vitro activity against various Gram-positive bacteria. For instance, certain novel isoxazole-based compounds have shown inhibitory effects against Staphylococcus aureus, Bacillus subtilis, and Enterococcus faecium. mdpi.compnrjournal.com
Specifically, N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, which are structurally related to the core compound, have been evaluated for their antimicrobial potential. One such derivative displayed moderate activity against the S. aureus ATCC 6538 strain with a Minimum Inhibitory Concentration (MIC) value of 250 µg/mL. mdpi.com Other studies on related isoxazole analogues have also reported activity against Gram-positive organisms like Micrococcus luteus.
Structure-activity relationship (SAR) studies suggest that the presence and nature of substituents on the phenyl ring of the isoxazole core play a crucial role in determining the antibacterial potency. For example, compounds bearing a 4-methoxyphenyl (B3050149) or a 2,6-difluorophenyl group attached to the isoxazole ring have exhibited significant activity against B. subtilis, S. aureus, and M. luteus.
Table 1: In Vitro Efficacy of Selected Isoxazole Analogues Against Gram-Positive Bacteria
| Compound/Analogue | Bacterial Strain | Activity (MIC in µg/mL) |
|---|---|---|
| N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivative | Staphylococcus aureus ATCC 6538 | 250 |
| 3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-5-(4-methoxyphenyl)isoxazole | Bacillus subtilis | Not specified, but significant |
| 3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-5-(2,6-difluorophenyl)isoxazole | Staphylococcus aureus | Not specified, but significant |
In Vitro Efficacy Against Gram-Negative Bacterial Strains
The efficacy of this compound analogues extends to Gram-negative bacteria, although the activity spectrum can vary. Studies have demonstrated that some isoxazole derivatives possess inhibitory activity against strains such as Escherichia coli and Pseudomonas aeruginosa. pnrjournal.comijrrjournal.com
The structural features influencing activity against Gram-negative bacteria appear to be distinct. For example, 3,6-Dihydroxy-1,2-benzisoxazole has been noted for its potent growth inhibition of Gram-negative bacteria, including E. coli, Proteus spp., and Salmonella spp. nih.gov This highlights the importance of the specific isoxazole core and its substitutions. While some isoxazole derivatives show broad-spectrum activity, others exhibit more specific action against certain types of bacteria.
Table 2: In Vitro Efficacy of Selected Isoxazole Analogues Against Gram-Negative Bacteria
| Compound/Analogue | Bacterial Strain | Activity |
|---|---|---|
| 3-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenyl)thiazolidin-4-one derivatives | Escherichia coli | Promising results |
| 3,6-Dihydroxy-1,2-benzisoxazole | Escherichia coli | Potent growth inhibition |
| 3,6-Dihydroxy-1,2-benzisoxazole | Proteus spp. | Potent growth inhibition |
| 3,6-Dihydroxy-1,2-benzisoxazole | Salmonella spp. | Potent growth inhibition |
Antifungal Efficacy against Pathogenic Fungi
Several analogues of this compound have been investigated for their activity against pathogenic fungi, with promising results against various Candida and Aspergillus species. pnrjournal.commdpi.com The isoxazole scaffold is recognized as a key feature in the development of new antifungal agents. nih.govnih.gov
For instance, a series of 3-bromo-4,5,6,7-tetrahydro-1,2-benzoisoxazole derivatives were synthesized and tested against human pathogenic fungi. nih.gov One particular compound, 3,5-dibromo-6,7-dihydro-1,2-benzoisoxazol-4-(5H)-one, demonstrated a broad antifungal spectrum and good fungicidal activity against Trichophyton mentagrophytes. nih.gov
Other studies have focused on the activity of isoxazole derivatives against Candida albicans. mdpi.comnih.gov Novel isoxazole-based compounds have been shown to display selective antifungal activity against C. albicans without affecting beneficial microbiota like Lactobacillus sp., suggesting potential for targeted therapy. mdpi.comnih.gov Specifically, 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-5-(2,4-dimethylphenyl)-4-methyl-1,3-oxazole and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-5-mesityl-4-methyl-1,3-oxazole showed antifungal action on C. albicans with a MIC of 14 μg/mL. mdpi.com
Table 3: Antifungal Efficacy of Selected Isoxazole Analogues
| Compound/Analogue | Fungal Strain | Activity |
|---|---|---|
| 3,5-dibromo-6,7-dihydro-1,2-benzoisoxazol-4-(5H)-one | Trichophyton mentagrophytes | Good fungicidal activity |
| 3-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenyl)thiazolidin-4-one derivatives | Candida albicans, Aspergillus niger | Promising results |
| 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-5-(2,4-dimethylphenyl)-4-methyl-1,3-oxazole | Candida albicans 128 | MIC = 14 µg/mL |
| 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-5-mesityl-4-methyl-1,3-oxazole | Candida albicans 128 | MIC = 14 µg/mL |
Exploration of Biofilm Inhibition
The ability of pathogenic microorganisms to form biofilms presents a significant challenge in treating infections. nih.gov Isoxazole-based derivatives are being explored for their potential to inhibit biofilm formation. mdpi.com
Research has shown that certain isoxazole compounds can effectively eradicate biofilms formed by Candida. mdpi.comnih.gov This anti-biofilm activity is a crucial attribute for developing new and more effective antimicrobial agents. For example, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have demonstrated promising antibiofilm potential against Enterococcus faecium biofilms, with Minimal Biofilm Inhibitory Concentration (MBIC) values significantly lower than their corresponding MIC values. mdpi.com
Antiviral Activity Research (non-clinical models)
The isoxazole scaffold has also been incorporated into molecules designed to combat viral infections. nih.gov Research in non-clinical models has demonstrated the potential of this compound analogues as antiviral agents.
A series of novel isoxazole-amide derivatives containing an acylhydrazone moiety were synthesized and evaluated for their antiviral activities against plant viruses, specifically tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). nih.gov Several of these compounds exhibited significant in vivo antiviral activities, with one compound, in particular, showing curative, protective, and inactivation activities superior to the commercial antiviral agent Ningnanmycin. nih.gov
In the context of human viruses, isoxazole-based small molecules have been investigated as potential inhibitors of the Zika virus (ZIKV). One study identified a promising candidate that showed potent antiviral activity against ZIKV strains with an improved safety profile in vitro.
Anticancer Activity Investigations (in vitro cell line studies)
The anticancer potential of isoxazole derivatives is a rapidly growing area of research, with numerous studies demonstrating their efficacy against various cancer cell lines in vitro. espublisher.comnih.gov Analogues of this compound have been a key focus of these investigations.
A series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogues were synthesized and evaluated for their anticancer activity against a panel of 58 human cancer cell lines. mdpi.comsemanticscholar.org Several of these compounds demonstrated significant growth inhibition against various cancer cell lines. For instance, one compound with a 2,6-dimethyl substitution showed promising anticancer activity, with the CNS cancer cell line SNB-75, renal cancer cell line UO-31, and leukemia cell line CCRF-CEM being among the most sensitive. mdpi.comsemanticscholar.org
Another study reported on a novel isoxazole compound, 4-(3-Decylisoxazol-5-yl)-1-hydroxy-2-(hydroxymethyl)butan-2-aminium chloride, which significantly inhibited the invasiveness of triple-negative breast cancer (TNBC) cells (MDA-MB-231). nih.gov This compound demonstrated a more potent effect on the invasiveness of these cancer cells compared to other known inhibitors. nih.gov The presence of the isoxazole ring is considered a key contributor to the observed anticancer activity. nih.gov
Table 4: In Vitro Anticancer Activity of Selected Isoxazole Analogues
| Compound/Analogue | Cancer Cell Line | Activity (Percent Growth Inhibition - PGI) |
|---|---|---|
| 5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amine | SNB-75 (CNS Cancer) | 38.94% |
| 5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amine | UO-31 (Renal Cancer) | 30.14% |
| 5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amine | CCRF-CEM (Leukemia) | 26.92% |
| 5-(3-Bromophenyl)-N-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine | UO-31 (Renal Cancer) | 37.17% |
| 4-(3-Decylisoxazol-5-yl)-1-hydroxy-2-(hydroxymethyl)butan-2-aminium chloride | MDA-MB-231 (Triple-Negative Breast Cancer) | Significant inhibition of invasiveness |
Cytotoxicity and Antiproliferative Effects in Cancer Cell Lines
The cytotoxic and antiproliferative effects of isoxazole derivatives have been a key area of investigation in oncology research. While studies focusing solely on this compound are limited, research on analogous structures provides significant insights. A variety of isoxazole compounds have demonstrated the ability to inhibit the growth of cancer cells, highlighting the potential of this chemical scaffold in the development of new anti-cancer therapies espublisher.com.
For instance, certain 4-phenoxy-phenyl isoxazoles have shown notable antiproliferative activity against cancer cell lines with high expression of acetyl-CoA carboxylase 1 (ACC1), such as A549 (lung adenocarcinoma), HepG2 (liver carcinoma), and MDA-MB-231 (breast adenocarcinoma) nih.gov. The antiproliferative effects were observed to be most potent against MDA-MB-231 cells nih.gov. Similarly, novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have demonstrated significant antiproliferative activities in human erythroleukemic K562 cells, as well as in glioblastoma U251-MG and temozolomide-resistant T98G cell lines nih.gov.
Furthermore, benzoxazole (B165842) derivatives have also been evaluated for their anticancer properties. Certain 2-(3,4-disubstituted phenyl)benzoxazole derivatives displayed promising activity against a panel of human cancer cell lines, including LN-229 (glioblastoma), Capan-1 (pancreatic adenocarcinoma), HCT-116 (colorectal carcinoma), NCI-H460 (non-small cell lung cancer), DND-41 (T-cell acute lymphoblastic leukemia), HL-60 (promyelocytic leukemia), K-562 (chronic myelogenous leukemia), and Z-138 (mantle cell lymphoma) mdpi.com. The activity of some of these derivatives was found to be enhanced compared to the reference drug, etoposide (B1684455) mdpi.com.
Table 1: Antiproliferative Activity of Selected Isoxazole and Benzoxazole Analogues
| Compound Class | Tested Cell Lines | Observed Effects | Reference |
|---|---|---|---|
| 4-Phenoxy-phenyl isoxazoles | A549, HepG2, MDA-MB-231 | Significant inhibitory effects on cell proliferation, most potent on MDA-MB-231. | nih.gov |
| 3,4-Isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives | K562, U251-MG, T98G | Demonstrated significant antiproliferative and pro-apoptotic activities. | nih.gov |
| 2-(3,4-Disubstituted phenyl)benzoxazole derivatives | LN-229, Capan-1, HCT-116, NCI-H460, DND-41, HL-60, K-562, Z-138 | Promising anticancer activity, with some derivatives showing enhanced activity compared to etoposide. | mdpi.com |
Mechanisms of Action at the Cellular or Molecular Level
The mechanisms through which isoxazole derivatives exert their cytotoxic effects are multifaceted. A prominent mechanism identified for a novel class of synthetic compounds containing the isoxazole nucleus is the potent and selective inhibition of Heat Shock Protein 90 (HSP90) nih.gov. Inhibition of HSP90 disrupts the proper folding and function of numerous client proteins that are essential for tumor cell growth and survival, leading to apoptosis nih.gov. Indeed, studies on 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have shown that they induce both early and late apoptosis in K562 cells nih.gov.
Another identified mechanism of action for isoxazole derivatives is the inhibition of c-Jun N-terminal kinase (JNK) nih.gov. A novel class of isoxazole derivatives has been discovered as highly potent JNK1 and JNK3 inhibitors nih.gov. The JNK signaling pathway is involved in regulating various cellular processes, including proliferation, apoptosis, and inflammation, and its dysregulation is often associated with cancer.
For some benzoxazole derivatives, it has been suggested that their anti-proliferative function may be partly due to their structural similarities to DNA bases, potentially allowing them to interfere with the DNA synthesis machinery and thus prevent cell proliferation researchgate.net.
Anti-inflammatory Properties and Cyclooxygenase (COX) Inhibition Studies (non-clinical)
Isoxazole derivatives have been extensively investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, particularly COX-2, are key mediators in the biosynthesis of prostaglandins, which are involved in inflammatory processes nano-ntp.comnih.govnih.gov.
Several studies have reported the synthesis of novel isoxazole derivatives and their evaluation as COX inhibitors. In one study, a series of isoxazole derivatives were designed and subjected to in vitro COX-1/COX-2 anti-inflammatory assays. The results indicated that almost all tested compounds exhibited anti-inflammatory effects, with some showing potent and selective inhibition of the COX-2 enzyme nih.gov. For example, compound C6 in this study was found to be a highly potent COX-2 inhibitor with an IC50 value of 0.55 µM nih.gov. Molecular docking studies have helped to elucidate the binding orientations and interactions of these inhibitors within the active sites of COX-1 and COX-2, further supporting their selectivity towards COX-2 nih.govnih.gov.
Similarly, various benzoxazole derivatives have been synthesized and investigated for their ability to inhibit the human cyclooxygenase-2 (COX-2) enzyme nano-ntp.com. The IC50 values of these compounds were found to be comparable to the reference standard, Celecoxib, suggesting they could serve as excellent candidates for selective COX-2 inhibition nano-ntp.com.
Table 2: COX-2 Inhibitory Activity of Selected Isoxazole Analogues
| Compound ID | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|
| C6 (Isoxazole derivative) | 0.55 ± 0.03 | 61.73 | nih.gov |
| C5 (Isoxazole derivative) | 0.85 ± 0.04 | 41.82 | nih.gov |
| C3 (Isoxazole derivative) | 0.93 ± 0.01 | 24.26 | nih.gov |
Immunomodulatory Activities (in vitro and animal models)
The immunomodulatory potential of isoxazole derivatives has been demonstrated in various in vitro and in vivo models nih.govmdpi.com. These compounds have been shown to possess a range of activities, including immunosuppressive, anti-inflammatory, and immunostimulatory effects nih.gov. The beneficial features of these derivatives often include low toxicity and good bioactivity at low doses nih.govmdpi.com.
In some studies, isoxazole derivatives have exhibited immunosuppressive properties by inhibiting both humoral and cellular immune responses nih.gov. For example, certain isoxazole[4,5-d]pyrimidine derivatives were found to inhibit the humoral immune response to sheep erythrocytes (SRBC) in vivo, with one compound also suppressing the delayed-type hypersensitivity (DTH) response nih.gov.
Conversely, other isoxazole derivatives have shown immunostimulatory effects. For instance, a derivative of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) was found to enhance anti-SRBC antibody production in mice and modulate T-cell subsets and B-cell levels in lymphoid organs nih.govmdpi.com. Such compounds could have potential applications as adjuvants to boost vaccine efficacy or in the treatment of certain immune deficiencies nih.govmdpi.com. The differential activities of these compounds highlight the potential for fine-tuning the immune response through structural modifications of the isoxazole scaffold nih.gov.
Other Investigated Biological Activities
Beyond their anticancer, anti-inflammatory, and immunomodulatory effects, this compound analogues have been explored for a range of other biological activities.
Antioxidant Activity: Several isoxazole and benzisoxazole derivatives have been synthesized and evaluated for their antioxidant properties. In one study, novel bisthiourea derivatives of dipeptides conjugated to a benzo[d]isoxazole moiety were assessed for their in vitro antioxidant activity using DPPH, DMPD, and ABTS assays. The results revealed that compounds with an electron-donating methoxy (B1213986) group exhibited good antioxidant activities, with IC50 values lower than the commercial standards, ascorbic acid and gallic acid bohrium.com. The presence of a bromine atom in other classes of compounds, such as bromophenols, has also been associated with antioxidant potential nih.gov.
Anticonvulsant Activity: The anticonvulsant properties of isoxazole derivatives have been investigated in both pentylenetetrazole (PTZ)-induced and maximal electroshock (MES)-induced seizure models in rodents pharmahealthsciences.netatiner.gr. Some novel isoxazole derivatives have shown significant anticonvulsant activity in these models pharmahealthsciences.net. Moderate protection against convulsions has been noted for compounds where a bromine atom is substituted on a phenyl ring pharmahealthsciences.net.
Antitubercular Activity: The isoxazole scaffold has been identified as a promising starting point for the development of new antitubercular agents nih.govnih.gov. A series of isoxazole-based compounds have demonstrated high potency against both replicating and non-replicating Mycobacterium tuberculosis (Mtb) nih.gov. One study identified an isoxazole derivative, 2,4-dibromo-6-[3-(trifluoromethyl)-1,2-oxazol-5-yl]phenol, which showed specific inhibitory activity against Mtb by targeting the FadD32 enzyme, which is crucial for mycolic acid synthesis nih.gov. This compound was also found to reduce the Mtb burden in infected macrophages and in a mouse model of chronic infection nih.gov.
Insecticidal Activity: While less commonly reported, the potential for insecticidal activity among isoxazole derivatives is an area of interest, though specific studies on this compound were not prominently found in the reviewed literature.
Structure-Activity Relationship (SAR) Elucidation for Biological Targets
The elucidation of structure-activity relationships (SAR) is crucial for optimizing the biological activity of lead compounds. For isoxazole derivatives, SAR studies have provided valuable insights into how different structural modifications influence their therapeutic effects nih.govnih.gov.
Impact of Substitution Patterns on Biological Efficacy
The substitution pattern on the phenyl ring of 3-phenylisoxazole (B85705) derivatives plays a significant role in determining their biological efficacy. The presence and position of substituents can dramatically alter the potency and selectivity of these compounds for their biological targets.
The impact of a bromophenyl substitution, as seen in this compound, has been noted in various studies. For instance, in the context of anticonvulsant activity, moderate protection has been observed in compounds with a bromine-substituted phenyl ring pharmahealthsciences.net. In studies of antioxidant activity of S-substituted triazolethione derivatives, a compound with a 4-bromophenyl group showed the highest antioxidant activity, which was slightly diminished when the bromine was replaced with chlorine and significantly decreased with a fluorine substitution nih.gov.
In the development of antiproliferative agents, the substitution on the phenyl ring is also critical. For 2-(3,4-disubstituted phenyl)benzoxazole derivatives, it was found that compounds bearing a methoxy group at the 3-position of the phenyl ring generally exhibited higher activity mdpi.com. Furthermore, substitution at the 4-position with a morpholine (B109124) or an N,N-diethyl group also led to higher antiproliferative activity mdpi.com. These findings underscore the importance of systematic exploration of substitution patterns to identify compounds with improved biological profiles.
Role of the Benzo[c]isoxazole Scaffold in Activity
The benzo[c]isoxazole, also known as 1,2-benzisoxazole (B1199462), core is recognized in medicinal chemistry as a "privileged structure." nih.gov This designation signifies that the scaffold is a versatile and recurring molecular framework found in ligands that bind to a diverse range of biological targets, often with high potency. nih.govnih.gov Its unique physicochemical properties make it a crucial building block in drug discovery, forming the backbone of numerous biologically active compounds. nih.govresearchgate.net The benzo[c]isoxazole scaffold is associated with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antipsychotic, and anticonvulsant properties. nih.govwilddata.cnresearchgate.net
The biological activity of compounds containing this scaffold is fundamentally linked to the heterocyclic ring system itself, which possesses versatile binding capabilities. nih.govresearchgate.net Structure-activity relationship (SAR) studies on various benzo[c]isoxazole analogues have demonstrated that the core structure is essential for interacting with target proteins. Modifications to this scaffold, including the nature and position of substituents, can significantly modulate the biological activity. nih.gov
Computational Approaches in SAR: Molecular Docking Simulations with Target Proteins
Computational methods, particularly molecular docking simulations, are powerful tools for elucidating the structure-activity relationships of benzo[c]isoxazole derivatives at a molecular level. nih.gov These in silico techniques predict the preferred orientation and binding affinity of a ligand when it interacts with the active site of a target protein, providing critical insights into the molecular basis of its biological activity. nih.gov
Molecular docking studies are frequently employed to understand how benzo[c]isoxazole analogues bind to their protein targets. For example, in the development of inhibitors for enzymes like Mycobacterium tuberculosis Pantothenate Synthetase (PS), docking simulations have revealed key interactions. One study showed that for a potent benzisoxazole-derived inhibitor, the tert-butyl group binds within hydrophobic pockets of the enzyme's active site, an interaction deemed crucial for its inhibitory activity. nih.gov Similarly, in the design of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, docking studies of related benzoxazole derivatives helped to identify the pharmacophoric features necessary for binding. These models suggest that the terminal benzoxazole ring can occupy the hinge region of the ATP binding site, a common feature for kinase inhibitors. nih.gov
These simulations provide detailed information on the non-covalent interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. The table below summarizes findings from various molecular docking studies on isoxazole and benzisoxazole analogues with different protein targets, illustrating the common types of interactions observed.
| Compound Class | Protein Target | Key Interactions Observed in Docking Studies | Reference |
|---|---|---|---|
| Benzisoxazole Analogues | Mycobacterium tuberculosis PS | Binding of a tert-butyl group in hydrophobic pockets of the binding site. | nih.gov |
| Benzoxazole-Benzamide Conjugates | VEGFR-2 | The terminal benzoxazole ring occupies the hinge region of the ATP binding site. | nih.gov |
| Isoxazole-Carboxamide Derivatives | COX-2 Enzyme | The isoxazole ring is pushed toward a secondary binding pocket, creating ideal binding interactions. | nih.gov |
| DHT-Based Isoxazole Derivatives | Tubulin (Taxane-Binding Site) | The isoxazole ring forms hydrogen bonds with conserved residues (Ser236 and Arg320). | nih.gov |
| Benzothiazole Derivatives (Related Heterocycles) | Klebsiella aerogenes protein (2KAU) | Hydrogen bonding between the amide/amino groups of the ligand and protein residues (e.g., ASP-329). | mdpi.com |
By correlating the docking scores and predicted binding modes with experimentally observed biological activities, researchers can build robust SAR models. pnrjournal.com This computational feedback loop is invaluable for rational drug design, allowing for the strategic optimization of lead compounds to enhance their affinity and selectivity for a specific target, thereby guiding the synthesis of more potent and effective therapeutic agents. nih.govekb.eg
Photophysical Properties and Potential Applications of 3 4 Bromophenyl Benzo C Isoxazole Systems in Optoelectronic Materials
Absorption and Emission Spectral Characteristics
The absorption and emission spectra of heterocyclic compounds are fundamental to their application in optical and electronic materials. These properties are dictated by the molecule's electronic transitions, primarily π-π* transitions within the conjugated aromatic system. For 3-aryl-benzo[c]isoxazoles, the absorption maxima (λ_abs) are typically found in the ultraviolet (UV) range, with emission maxima (λ_em) often appearing in the near-UV or visible spectrum.
While specific spectral data for 3-(4-Bromophenyl)benzo[c]isoxazole is scarce, analysis of related isoxazole (B147169) derivatives provides insight into their characteristic spectral behavior. For instance, various (E)-4-benzylidene-3-propylisoxazol-5(4H)-one derivatives exhibit absorption maxima in methanol (B129727) ranging from 380 nm to 407 nm, depending on the substitution on the phenyl ring. nih.gov The introduction of different substituents allows for the fine-tuning of the electronic structure and, consequently, the absorption wavelength. nih.gov
The emission properties are similarly influenced by the molecular structure. Phosphorescent iridium(III) complexes incorporating 2-phenylbenzo[d]oxazole derivatives (an isomeric form of benzisoxazole) show strong emission, highlighting the potential of these heterocyclic cores in emissive materials for applications like Organic Light-Emitting Diodes (OLEDs). researchgate.net The study of isoxazolyl-derived 1,4-dihydroazolo[5,1-c] researchgate.netacs.orgacs.orgtriazines also demonstrates that isoxazole-containing systems can be highly fluorescent. mdpi.com
Below is a representative table of absorption and emission data for related fluorescent isoxazole compounds, illustrating the typical spectral ranges.
Interactive Table 1: Representative Photophysical Data of Related Isoxazole Derivatives
| Compound | Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (nm) | Reference |
| (E)-4-(4-(Benzyloxy)benzylidene)-3-propylisoxazol-5(4H)-one | Methanol | 380 | - | - | nih.gov |
| (E)-4-(2-Methoxybenzylidene)-3-propylisoxazol-5(4H)-one | Methanol | 386 | - | - | nih.gov |
| (E)-4-(3-Ethoxy-4-hydroxybenzylidene)-3-propylisoxazol-5(4H)-one | Methanol | 407 | - | - | nih.gov |
| Isoxazolyl-Derived Dihydroazolo[5,1-c] researchgate.netacs.orgacs.orgTriazine (Compound 10a) | Toluene (B28343) | 423 | 485 | 62 | mdpi.com |
| Isoxazolyl-Derived Dihydroazolo[5,1-c] researchgate.netacs.orgacs.orgTriazine (Compound 10a) | Chloroform | 420 | 505 | 85 | mdpi.com |
Note: This data is for structurally related compounds and serves to illustrate the expected spectral range for isoxazole systems. The exact values for this compound may differ.
Fluorescence Quantum Yield Determinations
The fluorescence quantum yield (Φ_F) is a critical parameter that quantifies the efficiency of the emission process, representing the ratio of photons emitted to photons absorbed. High quantum yields are essential for applications such as OLEDs, fluorescent probes, and sensors. The Φ_F of a molecule is highly sensitive to its structure and environment. Factors such as molecular rigidity, the nature of substituents, and intermolecular interactions can significantly influence the balance between radiative (fluorescence) and non-radiative decay pathways.
General principles suggest that rigidifying a molecular structure often enhances fluorescence by reducing energy loss through vibrational and rotational motions. nih.govrsc.org Conversely, the presence of heavy atoms, such as the bromine in this compound, can sometimes decrease fluorescence efficiency by promoting intersystem crossing to the triplet state, a phenomenon that can be exploited in phosphorescent materials.
Determining precise quantum yields for novel compounds requires careful experimental measurement, often using an integrating sphere or a comparative method with a known standard. For a series of substituted benzothiazole-difluoroborate dyes, it was shown that simple isomeric changes or the addition of mild electron-donating or withdrawing groups could alter the quantum yield from nearly zero to over 90%. nih.govrsc.org This demonstrates that the quantum yield is not easily predicted and can be dramatically tuned by subtle structural modifications. nih.govrsc.org
The table below presents quantum yield data for various fluorescent heterocyclic systems to illustrate the wide range of possible efficiencies.
Interactive Table 2: Example Fluorescence Quantum Yields of Heterocyclic Systems
| Compound Class | Compound Example | Solvent | Fluorescence Quantum Yield (Φ_F) | Reference |
| Isoxazolyl-Derived Triazines | DAT–NMe₂ (Compound 10a) | Toluene | 0.99 | mdpi.com |
| Isoxazolyl-Derived Triazines | DAT–NMe₂ (Compound 10a) | Chloroform | 0.69 | mdpi.com |
| Benzothiazole-difluoroborates | 2,7-bis(dimethylamino) substituted | Toluene | 0.93 | nih.gov |
| Benzothiazole-difluoroborates | 2,7-bis(formyl) substituted | Toluene | 0.01 | nih.gov |
Note: This data is provided for illustrative purposes to show the potential range and sensitivity of fluorescence quantum yields in related heterocyclic systems.
Solvatochromic Effects on Photophysical Properties
Solvatochromism is the phenomenon where the color of a substance, and more broadly its absorption and emission spectra, changes with the polarity of the solvent. researchgate.netsapub.org This effect arises from differential solvation of the ground and excited states of the molecule. If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more, leading to a red-shift (bathochromic shift) in the emission spectrum. This property is crucial for developing chemical sensors and probes that can report on their local microenvironment.
Molecules with significant intramolecular charge transfer (ICT) character upon excitation are particularly prone to strong solvatochromic effects. The benzo[c]isoxazole core, being an electron-accepting heterocycle, when combined with an aryl donor group at the 3-position, can create a system susceptible to such ICT and solvatochromism.
A study on isoxazolyl-derived 1,4-dihydroazolo[5,1-c] researchgate.netacs.orgacs.orgtriazines demonstrated significant solvatochromic behavior. mdpi.com For one derivative, the absorption maximum shifted only slightly (5-7 nm) across a range of solvents, while the emission maximum shifted dramatically by up to 80 nm, indicating a substantial change in the dipole moment upon excitation and strong interactions with polar solvents. mdpi.com
The following table illustrates the solvatochromic effect on the emission spectrum of a related isoxazole compound in various solvents.
Interactive Table 3: Example of Solvatochromic Shift in an Isoxazolyl-Derived Compound
| Solvent | Polarity (Dielectric Constant, ε) | Emission Max (λ_em) (nm) |
| Toluene | 2.4 | 485 |
| Chloroform | 4.8 | 505 |
| Acetone | 20.7 | 538 |
| Acetonitrile | 37.5 | 551 |
| DMSO | 46.7 | 565 |
Source: Adapted from data on Isoxazolyl-Derived Dihydroazolo[5,1-c] researchgate.netacs.orgacs.orgTriazines. mdpi.com This table demonstrates the typical red-shift in emission observed with increasing solvent polarity for solvatochromic dyes.
Exploration of Advanced Materials Applications
The structural and photophysical properties of benzisoxazole derivatives make them promising candidates for a range of advanced materials. The aromatic, planar structure facilitates π-stacking and charge transport, while the inherent fluorescence opens avenues for optical applications. The 4-bromophenyl substituent on the this compound scaffold further enhances its utility, serving as a versatile handle for subsequent chemical modifications via cross-coupling reactions to build more complex architectures.
Electronic Materials : Isoxazole and benzisoxazole derivatives are investigated for their potential as semiconductors. worldscientific.com Their ability to form ordered structures and transport charge makes them suitable for use in devices like Organic Field-Effect Transistors (OFETs) and as host or emissive materials in Organic Light-Emitting Diodes (OLEDs). researchgate.networldscientific.com The development of phosphorescent iridium(III) complexes with benzo[d]oxazole ligands, which achieved high luminance and efficiency in OLEDs, underscores the potential of the isomeric benzisoxazole core in this field. researchgate.net
Optical Materials : The fluorescence and solvatochromic properties of these systems are key to their use in optical materials. They can be explored as active components in fluorescent sensors, where changes in the environment are translated into a measurable optical signal. Furthermore, theoretical studies on some isoxazole derivatives have suggested significant first hyperpolarizability values, indicating potential for use in nonlinear optical (NLO) applications, which are crucial for technologies like frequency conversion and optical switching. worldscientific.com
Organic Pigments and Dyes : Compounds that absorb and emit light strongly in the visible spectrum can be used as organic pigments and fluorescent dyes. The tunability of the spectral properties of the isoxazole core through substitution allows for the rational design of new colorants.
Polymer Science Materials : Heterocyclic compounds like this compound can serve as functional monomers. The bromo-substituent is a key functional group that allows for polymerization or grafting onto polymer backbones using well-established coupling chemistries, leading to the creation of functional polymers with tailored optical or electronic properties.
Future Research Directions and Translational Potential in Chemical Science
Development of Novel and Green Synthetic Methodologies
The synthesis of isoxazole (B147169) derivatives has traditionally relied on methods that can be resource-intensive. researchgate.net Future research should prioritize the development of more efficient, sustainable, and environmentally benign synthetic routes to 3-(4-Bromophenyl)benzo[c]isoxazole and its analogues.
Modern synthetic approaches such as microwave-induced and ultrasound-assisted reactions have shown promise in accelerating the synthesis of isoxazole-containing compounds, often leading to higher yields and shorter reaction times with reduced energy consumption. rsc.orgrsc.orgpreprints.org For instance, microwave irradiation has been successfully used to synthesize 3-substituted bis-isoxazole ethers and in isomerization reactions of other isoxazole derivatives. rsc.org Similarly, ultrasound has been employed for the one-pot synthesis of various isoxazol-5(4H)-ones in aqueous media, aligning with the principles of green chemistry. preprints.org
A key future direction is the development of one-pot, multi-component reactions. Inspired by the synthesis of biaryl-substituted isoxazoles via a four-component, sequentially Pd-catalyzed process, a similar strategy could be adapted for this compound. mdpi.com This could involve a microwave-assisted, one-pot sequence combining an initial coupling reaction, cyclocondensation with a suitable precursor like hydroxylamine (B1172632), and a final cross-coupling reaction. mdpi.com The bromine atom on the phenyl ring serves as a convenient handle for such palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for late-stage functionalization to build molecular complexity. mdpi.comnih.gov
Table 1: Comparison of Synthetic Methodologies for Isoxazole Derivatives
| Methodology | Traditional Approach | Proposed Green/Novel Approach | Key Advantages of Proposed Approach |
|---|---|---|---|
| Energy Input | Conventional heating (reflux) | Microwave irradiation, Ultrasound | Reduced reaction times, Lower energy consumption. rsc.orgpreprints.org |
| Solvent Use | Often requires hazardous organic solvents | Aqueous media, Solvent-free conditions | Increased safety, Reduced environmental impact. preprints.orgresearchgate.net |
| Process | Multi-step synthesis with isolation of intermediates | One-pot, multi-component reactions | Improved efficiency, Reduced waste, Operational simplicity. mdpi.com |
| Catalysis | Homogeneous catalysts | Recyclable heterogeneous catalysts, Catalyst-free methods | Simplified purification, Catalyst reuse, Cost-effectiveness. researchgate.net |
Advanced Computational Modeling for Deeper Mechanistic Understanding and Predictive Design
Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel compounds based on the this compound scaffold. Techniques such as Density Functional Theory (DFT) and molecular docking can provide profound insights into the molecule's electronic structure, reactivity, and biological interactions, guiding the rational design of new derivatives with enhanced properties. scirp.orgsemanticscholar.org
Future research should employ DFT calculations to elucidate the mechanisms of synthetic reactions, such as the cyclization step forming the benzo[c]isoxazole ring. Understanding the transition states and reaction energetics can help in optimizing reaction conditions to improve yields and selectivity. scirp.org Furthermore, computational methods can predict various physicochemical properties, including electronic and photophysical characteristics, which is crucial for designing molecules for materials science applications. acs.org
In the context of medicinal chemistry, molecular docking and molecular dynamics simulations are invaluable for predicting the binding affinity and mode of interaction of this compound derivatives with specific biological targets. semanticscholar.orgresearchgate.net For example, docking studies on other isoxazole derivatives have successfully predicted their interactions with enzymes like cyclooxygenase (COX) and Cytochrome P450. semanticscholar.orgresearchgate.net By building computational models of potential targets, researchers can screen virtual libraries of novel analogues, prioritizing the synthesis of compounds with the highest predicted activity and best ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. semanticscholar.org This predictive-design approach significantly reduces the time and cost associated with traditional trial-and-error drug discovery.
Table 2: Application of Computational Modeling in Future Research
| Computational Technique | Research Application | Potential Insights Gained |
|---|---|---|
| Density Functional Theory (DFT) | Mechanistic Studies | Elucidation of reaction pathways, transition state analysis, prediction of reactivity. scirp.org |
| Property Prediction | Calculation of electronic structure, HOMO-LUMO gap, and photophysical properties for materials design. acs.org | |
| Molecular Docking | Virtual Screening | Identification of potential biological targets and prediction of binding modes and affinities. semanticscholar.org |
| Structure-Activity Relationship (SAR) | Rationalizing how structural modifications affect biological activity to guide lead optimization. researchgate.net | |
| Molecular Dynamics (MD) Simulations | Binding Stability | Assessing the stability of ligand-protein complexes and characterizing conformational changes over time. researchgate.net |
| ADMET Prediction | Drug-Likeness Assessment | In-silico evaluation of pharmacokinetic and toxicity profiles to filter out unfavorable candidates early. semanticscholar.org |
Identification of Novel Biological Targets and Therapeutic Applications (beyond current findings)
The isoxazole moiety is a well-established pharmacophore present in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. rsc.orgresearchgate.netajrconline.org Derivatives of this compound have shown potential as monoamine oxidase (MAO) inhibitors, and related dihydroisoxazoles have demonstrated selective anticancer activity against leukemia cells. nih.govacs.org Future research should leverage these initial findings to explore novel and as-yet-untested therapeutic applications.
Given its activity as a MAO inhibitor, a potential future direction is to investigate its efficacy against a broader range of neurological and psychiatric disorders where MAO enzymes play a critical role, such as depression and Parkinson's disease. nih.gov Structural modification of the core scaffold could lead to derivatives with enhanced potency and selectivity for either MAO-A or MAO-B isoforms.
In oncology, the demonstrated selectivity of a related compound towards leukemia cells warrants a much broader investigation. acs.org Future studies could screen this compound and its derivatives against a diverse panel of cancer cell lines, including solid tumors like breast, colon, and lung cancer, where isoxazole-containing compounds have previously shown promise. semanticscholar.orgipindexing.com Identifying the specific molecular targets and signaling pathways affected by these compounds (e.g., protein kinases, tubulin polymerization, or heat shock proteins) would be a crucial step toward developing targeted cancer therapies. semanticscholar.org
Furthermore, the broad biological profile of isoxazoles suggests potential in other areas. The scaffold could be explored for activity against new targets in infectious diseases, particularly against drug-resistant bacterial or fungal strains. ipindexing.com Another promising, underexplored area is in the treatment of inflammatory diseases, where other isoxazole derivatives have shown potential as inhibitors of enzymes like COX-2. researchgate.netajrconline.org
Table 3: Potential Novel Therapeutic Areas for Investigation
| Current/Related Findings | Proposed Novel Therapeutic Area | Rationale and Research Focus |
|---|---|---|
| Monoamine Oxidase (MAO) Inhibition nih.gov | Antidepressant / Neuroprotective Agents | Investigate selectivity for MAO-A vs. MAO-B; evaluate in models of depression and Parkinson's disease. |
| Anticancer (Leukemia) acs.org | Targeted Oncology (Solid Tumors) | Screen against diverse cancer cell lines; identify specific molecular targets (e.g., kinases, HSP90). semanticscholar.org |
| General Antimicrobial Activity of Isoxazoles rsc.orgresearchgate.net | Novel Anti-Infective Agents | Test against multidrug-resistant bacteria and pathogenic fungi; explore mechanisms of action. |
| General Anti-inflammatory Activity of Isoxazoles ajrconline.org | Chronic Inflammatory Diseases | Evaluate inhibition of key inflammatory mediators beyond COX enzymes in models of arthritis or IBD. |
Integration into Hybrid Functional Material Systems for Emerging Technologies
The aromatic, heterocyclic structure of this compound makes it an attractive candidate for applications in materials science, particularly in the field of organic electronics and functional polymers. Isoxazole-containing molecules have been investigated for use as photochromic materials, liquid crystals, and as components in dye-sensitized solar cells. researchgate.net
The conjugated π-system of the benzo[c]isoxazole core suggests potential for semiconducting or photoluminescent properties. Future research could focus on synthesizing and characterizing oligomers or polymers incorporating this moiety. Such materials could be evaluated for use as active layers in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaic (OPV) devices.
The presence of the bromine atom is a key feature for materials development. It provides a reactive site for post-polymerization modification or for the synthesis of complex, well-defined architectures via cross-coupling reactions. For example, it could be used to attach the molecule to a polymer backbone or to create dendritic structures. This allows for the fine-tuning of the material's electronic and physical properties.
Another avenue of research is the development of chemosensors. By functionalizing the core structure with specific recognition units, it may be possible to design hybrid material systems that exhibit a detectable change (e.g., colorimetric or fluorescent) upon binding to specific analytes, such as metal ions or biologically relevant molecules. researchgate.net The inherent properties of the benzo[c]isoxazole core could be harnessed to transduce the binding event into a measurable optical or electronic signal.
Q & A
Q. How can discrepancies in IC₅₀ values across studies be addressed?
- Standardization : Use consistent enzyme sources (e.g., human erythrocyte-derived GST) and assay conditions (pH 6.5, 25°C). Normalize inhibition data to protein concentration (e.g., μg/mL) and validate via Western blot or activity gels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
